molecular formula C12H12O3 B13737665 Ethyl 2-benzoylprop-2-enoate

Ethyl 2-benzoylprop-2-enoate

Cat. No.: B13737665
M. Wt: 204.22 g/mol
InChI Key: LJYCJYJAOWYANE-UHFFFAOYSA-N
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Description

Ethyl 2-benzoylprop-2-enoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in fruits and flowers. This particular compound is characterized by its benzoyl group attached to a prop-2-enoate moiety, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-benzoylprop-2-enoate can be synthesized through the esterification of benzoylprop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield benzoylprop-2-enoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Hydrolysis: Benzoylprop-2-enoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-benzoylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-benzoylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

    Methyl butanoate: Found in pineapple oil, used in flavoring and fragrances.

    Isopentyl acetate: Known for its banana-like smell, used in perfumes and flavorings.

Uniqueness: Ethyl 2-benzoylprop-2-enoate stands out due to its benzoyl group, which imparts unique chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial and research applications.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-benzoylprop-2-enoate

InChI

InChI=1S/C12H12O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3

InChI Key

LJYCJYJAOWYANE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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